1-Methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene
Overview
Description
1-Methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound that belongs to the class of aromatic ethers This compound features a benzene ring substituted with a methyl group and a 5-propan-2-ylsulfanylpentoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene can be achieved through several synthetic routes. One common method involves the alkylation of 1-methyl-3-hydroxybenzene with 5-bromo-1-(propan-2-ylsulfanyl)pentane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(5-methylsulfanylpentoxy)benzene
- 1-Methyl-3-(5-ethylsulfanylpentoxy)benzene
- 1-Methyl-3-(5-butylsulfanylpentoxy)benzene
Uniqueness
1-Methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24OS/c1-13(2)17-11-6-4-5-10-16-15-9-7-8-14(3)12-15/h7-9,12-13H,4-6,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXJSFKYUJFTLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCSC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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